molecular formula C8H16N2O3 B6221761 1-methoxycyclobutane-1-carboximidamide, acetic acid CAS No. 2758005-07-9

1-methoxycyclobutane-1-carboximidamide, acetic acid

Cat. No. B6221761
CAS RN: 2758005-07-9
M. Wt: 188.2
InChI Key:
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Description

1-Methoxycyclobutane-1-carboximidamide, acetic acid (1-MCBA) is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. 1-MCBA is a derivative of acetic acid and is composed of a cyclobutane ring and a carboximidamide group. It has been used in a variety of fields such as organic synthesis, medicinal chemistry, and biochemistry. In

Scientific Research Applications

1-methoxycyclobutane-1-carboximidamide, acetic acid has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and peptidomimetic-based drugs. In addition, 1-methoxycyclobutane-1-carboximidamide, acetic acid has been used as a starting material for the synthesis of a variety of small molecules, such as amino acids, nucleosides, and nucleotides.

Mechanism of Action

1-methoxycyclobutane-1-carboximidamide, acetic acid is believed to act as an inhibitor of the enzyme acetyl-CoA carboxylase. Acetyl-CoA carboxylase is an enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is an important intermediate in fatty acid synthesis. Inhibition of this enzyme by 1-methoxycyclobutane-1-carboximidamide, acetic acid leads to decreased fatty acid synthesis and reduced fatty acid accumulation in cells.
Biochemical and Physiological Effects
1-methoxycyclobutane-1-carboximidamide, acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetyl-CoA carboxylase, leading to decreased fatty acid synthesis and reduced fatty acid accumulation in cells. In addition, 1-methoxycyclobutane-1-carboximidamide, acetic acid has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-methoxycyclobutane-1-carboximidamide, acetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to handle. In addition, 1-methoxycyclobutane-1-carboximidamide, acetic acid is a relatively stable compound and can be stored for long periods of time. However, 1-methoxycyclobutane-1-carboximidamide, acetic acid is not soluble in water and must be dissolved in an organic solvent before use.

Future Directions

1-methoxycyclobutane-1-carboximidamide, acetic acid has a variety of potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, peptidomimetics, and peptidomimetic-based drugs. In addition, 1-methoxycyclobutane-1-carboximidamide, acetic acid has been used as a starting material for the synthesis of a variety of small molecules, such as amino acids, nucleosides, and nucleotides. Further research is needed to explore the potential applications of 1-methoxycyclobutane-1-carboximidamide, acetic acid in the fields of medicinal chemistry, biochemistry, and organic synthesis. Additionally, further research is needed to explore the potential therapeutic applications of 1-methoxycyclobutane-1-carboximidamide, acetic acid, such as its anti-inflammatory and anti-oxidant effects. Finally, further research is needed to explore the potential toxicological effects of 1-methoxycyclobutane-1-carboximidamide, acetic acid and to develop methods to reduce any potential toxicity.

Synthesis Methods

1-methoxycyclobutane-1-carboximidamide, acetic acid can be synthesized through a variety of methods, including the reaction of acetic anhydride with 2-chloro-1-methylcyclobutane-1-carboximidamide and the reaction of acetic anhydride with 1-methylcyclobutane-1-carboximidamide. In addition, 1-methoxycyclobutane-1-carboximidamide, acetic acid can be synthesized through the reaction of acetic anhydride with 1-methylcyclobutane-1-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methoxycyclobutane-1-carboximidamide, acetic acid involves the reaction of 1-methoxycyclobutane-1-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) to form the corresponding carboximidamide intermediate. This intermediate is then treated with acetic acid to yield the final product.", "Starting Materials": [ "1-methoxycyclobutane-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-methylmorpholine (NMM)", "acetic acid" ], "Reaction": [ "Step 1: To a solution of 1-methoxycyclobutane-1-carboxylic acid in dichloromethane, add DCC and NMM. Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 3: Concentrate the filtrate under reduced pressure to obtain the carboximidamide intermediate as a white solid.", "Step 4: To a solution of the carboximidamide intermediate in acetic acid, add a catalytic amount of p-toluenesulfonic acid (PTSA). Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Neutralize the reaction mixture with sodium bicarbonate and extract the product with ethyl acetate.", "Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

2758005-07-9

Molecular Formula

C8H16N2O3

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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